molecular formula C25H21NO4 B2938174 3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-90-4

3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2938174
CAS No.: 866810-90-4
M. Wt: 399.446
InChI Key: NTBVVBFIRRORPB-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-methoxybenzoyl group at position 3 and a 2-methoxybenzyl group at position 1. Its synthesis typically involves multi-step organic reactions, including condensation and alkylation, as observed in related compounds .

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-19-13-11-17(12-14-19)24(27)21-16-26(15-18-7-3-6-10-23(18)30-2)22-9-5-4-8-20(22)25(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVVBFIRRORPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 6552-71-2

The compound features a quinoline core substituted with methoxy and benzoyl groups, which are pivotal for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The methoxy groups in the structure enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Effects : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Biological Activity Data

Activity TypeDescriptionReference
AntioxidantScavenging of free radicals
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.
  • Study 2 : Research conducted at a university laboratory explored the anti-inflammatory effects in an animal model of arthritis. The results showed a marked decrease in swelling and pain behavior in treated animals compared to controls.
  • Study 3 : Another investigation focused on the antioxidant properties, where the compound was found to significantly reduce lipid peroxidation levels in vitro, indicating its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine vs. Methoxy Groups : The 4-fluorobenzoyl analog (C567-0461, ) replaces the methoxy group with fluorine, which may enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.

Crystallographic and Analytical Data

  • While crystallographic software (e.g., SHELX , ORTEP ) is critical for structural validation, none of the provided evidence includes resolved crystal structures for the target compound. However, analogs like 93 and 94 were characterized via IR, $ ^1H $ NMR, and LC-MS , consistent with standard protocols for quinolin-4-one derivatives.

Pharmacological Implications

  • Methoxy vs. Halogen Substituents: The dual methoxy groups in the target compound may confer antioxidant or anti-inflammatory activity, as seen in related polyphenolic compounds. In contrast, the fluorinated analog () might exhibit stronger enzyme inhibition due to fluorine’s electron-withdrawing effects.

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